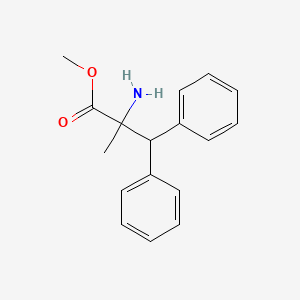

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate typically involves the reaction of 2-amino-2-methyl-3,3-diphenylpropanoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to around 70°C and maintained under pressure (approximately 450 kPa) for several hours to achieve high yield . The product is then purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Biochemical Studies

MDMP is utilized in various biochemical studies due to its structural characteristics that allow it to interact with specific enzymes and metabolic pathways. It serves as a substrate or inhibitor in enzyme kinetics studies, helping researchers understand enzyme mechanisms and interactions within biological systems.

Pharmaceutical Research

In pharmaceutical development, MDMP has been investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for further exploration in the treatment of conditions such as pain management and neurological disorders. The compound's structural similarity to known pharmacophores allows for the design of derivatives with enhanced efficacy and reduced side effects.

Chemical Synthesis

MDMP is employed in organic synthesis as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique functional groups facilitate reactions that can lead to the formation of complex molecules used in drug development.

Material Science

The compound has potential applications in material science, particularly in the development of polymers or coatings that require specific chemical properties imparted by amino acids or their derivatives. This can include applications in adhesives, sealants, and coatings where enhanced durability and chemical resistance are necessary.

Enzyme Interaction Study

A notable study involving MDMP focused on its interaction with a specific enzyme linked to metabolic disorders. Researchers demonstrated that MDMP could act as an effective inhibitor, leading to significant insights into potential therapeutic strategies for managing metabolic syndromes.

Drug Development Trials

In a series of preclinical trials, MDMP derivatives were synthesized and evaluated for analgesic properties. The results indicated promising activity comparable to existing pain relief medications but with a better side effect profile, suggesting a potential pathway for new drug development.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate

- Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate

Comparison: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is unique due to its specific structural features, such as the presence of two phenyl groups and a methyl ester moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research applications .

Activité Biologique

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a central carbon atom bonded to two phenyl groups and an amino group, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals, thus protecting cells from oxidative damage. This property suggests potential therapeutic applications in conditions associated with oxidative stress.

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential to modulate G protein-coupled receptors (GPCRs) and protein kinases , which play critical roles in cellular signaling pathways.

Case Studies

-

Study on Antimicrobial Activity

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

-

Antioxidant Efficacy Assessment

- In a separate study published in the Journal of Medicinal Chemistry, the antioxidant activity of the compound was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The compound's lipophilicity allows it to integrate into microbial membranes, leading to cell lysis.

- Free Radical Scavenging: Its structural features enable it to donate electrons to free radicals, neutralizing their harmful effects.

- Enzyme Inhibition: The amino group may facilitate interactions with active sites of enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | C₁₆H₁₉NO₂ | Yes (MIC: 50 µg/mL) | Yes (IC50: 30 µg/mL) |

| Methyl 3,3-Diphenylpropanoate | C₁₆H₁₄O₂ | Moderate | Moderate |

| 4-Methylphenylacrylic Acid | C₁₁H₁₂O₂ | No | Low |

Propriétés

IUPAC Name |

methyl 2-amino-2-methyl-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBPTLCJOFTQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.